

Application Notes and Protocols for Heterologous Expression of Meridamycin in *Streptomyces lividans*

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Compound of Interest

Compound Name: Meridamycin

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These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of **meridamycin**, a neuroprotective macrocyclic polyketide, in the well-characterized host *Streptomyces lividans*. **Meridamycin**, originally produced by *Streptomyces* sp. DSM 4137 and NRRL 30748, holds significant therapeutic potential for neurodegenerative disorders.[1] The heterologous expression of its large ~90 kb biosynthetic gene cluster (BGC) in a genetically tractable host like *S. lividans* facilitates strain improvement, biosynthetic studies, and the generation of novel analogs.[2][3]

Streptomyces lividans is an ideal host for expressing foreign BGCs due to its rapid growth, well-established genetic tools, and its ability to not restrict exogenous methylated DNA from *E. coli*. [4][5] This allows for the efficient transfer of large constructs, such as the **meridamycin** BGC.

Data Presentation

Table 1: Key Components of the Meridamycin Biosynthetic Gene Cluster

Gene(s)	Function	Size (approx.)
merA-D	Four polyketide synthase (PKS) genes encoding 1 loading module and 14 extension modules for the polyketide core.	~78 kb
merP	Non-ribosomal peptide synthetase (NRPS) for the incorporation of the pipecolate starter unit.	-
merE	Cytochrome P450 monooxygenase involved in post-PKS modification.	-
Total Cluster	Complete biosynthetic pathway for meridamycin.	~90-117 kb

Source:[2][6]

Table 2: Comparison of Meridamycin Production in Native vs. Heterologous Host

Strain	Production Titer	Key Genetic Modifications
Streptomyces sp. NRRL 30748 (Native)	Baseline production	Wild-type producer
Streptomyces lividans (Heterologous Host)	Undetectable initially	Introduction of the ~90 kb mer gene cluster on a pSBAC vector.[2]
Streptomyces lividans (Engineered)	Detectable production	Replacement of the native promoter with the strong, constitutive ermE* promoter.[3]
Streptomyces lividans (Engineered + Precursor Feeding)	Enhanced production	Supplementation with biosynthetic precursors.[3]

Experimental Protocols

Cloning of the Meridamycin Biosynthetic Gene Cluster

This protocol describes the capture of the entire ~90 kb **meridamycin** BGC into a versatile E. coli-Streptomyces shuttle Bacterial Artificial Chromosomal (BAC) vector, pSBAC.[2][3]

Materials:

- Genomic DNA from Streptomyces sp. NRRL 30748
- pSBAC vector
- Restriction enzymes (e.g., EcoRI)
- T4 DNA Ligase
- E. coli competent cells (e.g., DH10B)
- Appropriate antibiotics for selection

Procedure:

- Digest the genomic DNA of *Streptomyces* sp. NRRL 30748 and the pSBAC vector with a suitable restriction enzyme that flanks the mer gene cluster.
- Ligate the resulting genomic DNA fragments with the linearized pSBAC vector using T4 DNA Ligase.
- Transform the ligation mixture into electrocompetent *E. coli* cells.
- Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
- Screen the resulting colonies by PCR and restriction digestion to identify clones containing the full-length ~90 kb mer gene cluster.

Promoter Replacement for Enhanced Expression

Initial attempts to express the mer cluster in *S. lividans* with its native promoter were unsuccessful, likely due to poor recognition by the heterologous host's transcriptional machinery.[2] Replacing the native promoter with the strong, constitutive ermE* promoter is crucial for achieving detectable production.[3]

Materials:

- pSBAC vector containing the mer gene cluster
- Lambda Red recombination system
- PCR primers to amplify the ermE* promoter with flanking homology arms
- Template plasmid containing the ermE* promoter

Procedure:

- Design PCR primers to amplify the ermE* promoter. The primers should include 5' extensions with homology to the region upstream of the mer operon in the pSBAC construct.
- Perform PCR to amplify the ermE* promoter cassette.

- Introduce the resulting PCR product into *E. coli* cells carrying the pSBAC-mer construct and expressing the Lambda Red recombinase.
- Select for recombinant clones where the native promoter has been replaced by the *ermE** promoter through homologous recombination.
- Verify the correct promoter replacement by PCR and sequencing.

Conjugal Transfer of the pSBAC-mer Construct into *Streptomyces lividans*

Conjugation is an efficient method for transferring large plasmids like the pSBAC-mer construct from *E. coli* to *Streptomyces*.^{[1][7]}

Materials:

- *E. coli* ET12567/pUZ8002 donor strain carrying the pSBAC-mer construct
- *Streptomyces lividans* recipient strain
- SFM (Soya Flour Mannitol) agar plates
- Nalidixic acid and apramycin for selection

Procedure:

- Grow the *E. coli* donor strain and *S. lividans* recipient strain to the appropriate cell density.
- Mix the donor and recipient cells and plate them on SFM agar.
- Incubate at 30°C for 16-20 hours to allow for conjugation.
- Overlay the plates with an aqueous solution of nalidixic acid (to kill the *E. coli* donor) and apramycin (to select for *S. lividans* exconjugants carrying the pSBAC construct).
- Incubate for a further 3-5 days until exconjugant colonies appear.

- Verify the presence of the full-length mer gene cluster in the *S. lividans* exconjugants by PCR.

Fermentation and Meridamycin Production

Materials:

- Seed culture medium (e.g., TSB)
- Production medium (e.g., R5A)
- *S. lividans* exconjugant strain
- Biosynthetic precursors (optional, for enhanced production)

Procedure:

- Inoculate a seed culture of the *S. lividans* exconjugant and grow for 48-72 hours.
- Inoculate the production medium with the seed culture.
- Incubate the production culture at 28-30°C with shaking for 7-10 days.
- If precursor feeding is desired, add the precursors at specific time points during fermentation.

Extraction and Analysis of Meridamycin

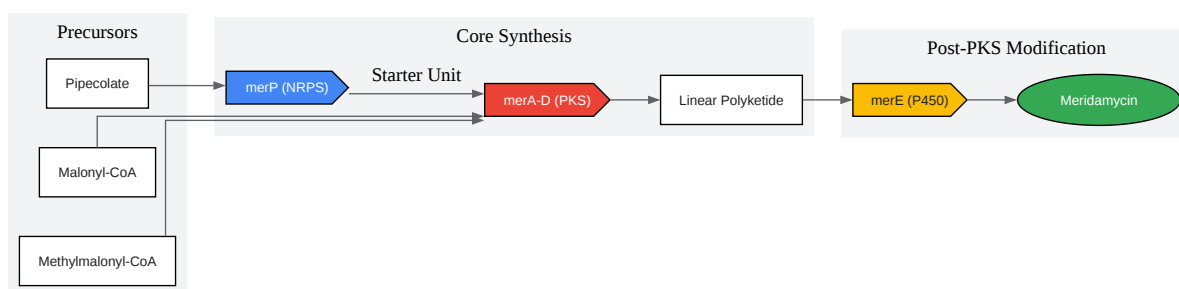
Materials:

- Ethyl acetate or other suitable organic solvent
- Rotary evaporator
- Methanol or other suitable solvent for resuspension
- HPLC system with a C18 column
- Mass spectrometer

Procedure:

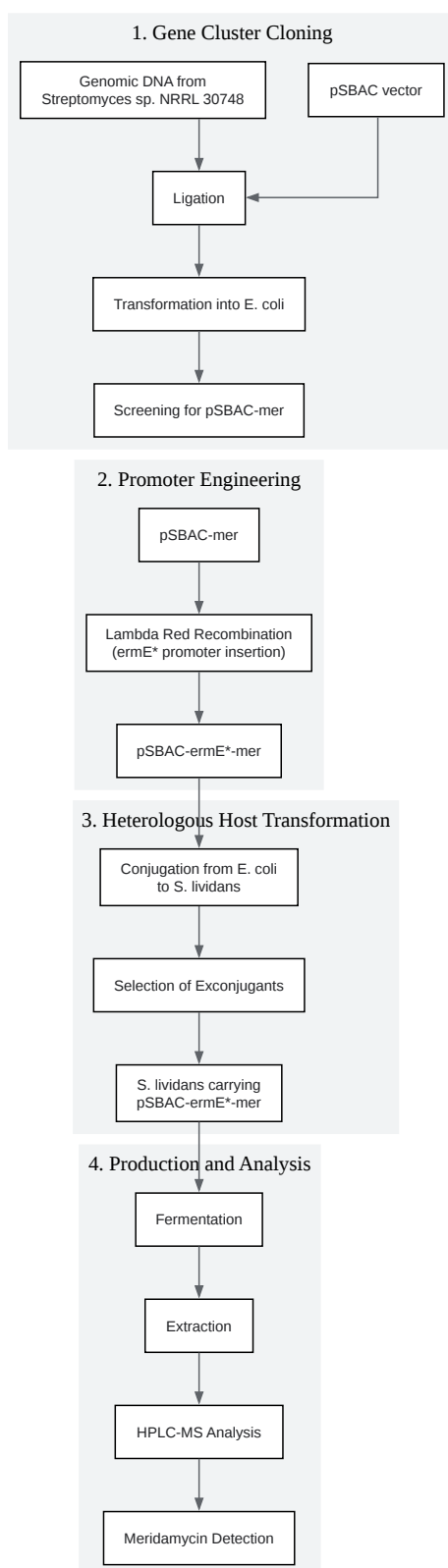
- Extract the fermentation broth with an equal volume of ethyl acetate.
- Separate the organic layer and evaporate to dryness using a rotary evaporator.
- Resuspend the dried extract in a small volume of methanol.
- Analyze the extract by HPLC-MS.
 - Column: C18 reverse-phase
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
 - Detection: Monitor for the expected mass of **meridamycin** ($[M+Na]^+$ at m/z 844.5).^[1]
 - Confirmation: Compare the retention time and MS/MS fragmentation pattern with an authentic standard of **meridamycin**.

Visualizations



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Caption: Proposed biosynthetic pathway of **Meridamycin**.



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Caption: Experimental workflow for heterologous expression of **Meridamycin**.

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